2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O4/c1-2-18-7-9-21(10-8-18)30-16-20-13-19-14-25-26(36-12-11-35-25)15-24(19)32(28(20)34)17-27(33)31-23-6-4-3-5-22(23)29/h3-10,13-15,30H,2,11-12,16-17H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATXSTDHMRTCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5F)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the dioxino group, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized under specific conditions.
Reduction: The carbonyl group in the dioxino ring can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure suggests it may inhibit specific kinases involved in tumor growth pathways. A study highlighted that compounds with similar structures showed apoptosis induction in cancer cells through caspase activation.
Case Study:
A recent study evaluated the anticancer effects of structurally related quinoline derivatives. The results demonstrated that these compounds exhibited strong cytotoxicity against breast and lung cancer cell lines, indicating their potential as therapeutic agents in oncology.
Antimicrobial Properties
The compound is also being investigated for its antimicrobial activity. Quinoline derivatives are known for their ability to disrupt bacterial cell wall synthesis and function. The fluorine substitution in the compound enhances its lipophilicity, potentially increasing its bioavailability and efficacy against bacterial infections.
Case Study:
In vitro studies have shown that similar quinoline compounds possess broad-spectrum antimicrobial activity. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus , suggesting strong antibacterial properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications can significantly influence its efficacy:
- Fluorine Substitution: Enhances lipophilicity and bioavailability.
- Acetamide Group: May contribute to the inhibition of specific enzymatic pathways associated with cancer proliferation.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The quinoline core is known to interact with DNA, potentially leading to applications in cancer therapy. The dioxino group could also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the [1,4]dioxino[2,3-g]quinolin or related heterocyclic cores but differ in substituents, which critically influence physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Compound A with Analogues
Key Structural Differences and Implications
Core Modifications: Compound A and retain the [1,4]dioxino[2,3-g]quinolin core, whereas utilize coumarin or simple quinoline scaffolds. The fused dioxane ring in Compound A may enhance metabolic stability compared to non-fused analogues .
Acetamide Moieties: The 2-fluorophenyl group in Compound A may enhance binding affinity via halogen bonding, contrasting with the 2-methoxyphenyl group in MF498 , which improves solubility.
Biological Activity Trends: Acetamide derivatives with halogenated aryl groups (e.g., 2-fluorophenyl in Compound A, 3-chloro-2-methylphenyl in ) are associated with receptor-targeted activity, as seen in EP4 antagonists like MF498 .
Pharmacokinetic and Physicochemical Considerations
- Solubility : The 7-oxo group and dioxane ring may improve aqueous solubility compared to sulfanyl-containing analogues like .
- Metabolic Stability : Fluorine substitution in the acetamide moiety (Compound A) is expected to reduce cytochrome P450-mediated metabolism relative to methoxy groups in .
Research Findings and Hypotheses
While direct pharmacological data for Compound A are unavailable, insights can be extrapolated from analogues:
- Anti-Inflammatory Potential: The coumarin-derived acetamide in exhibited superior anti-inflammatory activity, suggesting Compound A’s fluorophenyl group may further optimize COX-2 inhibition or EP4 receptor binding .
- Anticancer Activity: Sulfanyl-quinoline acetamides (e.g., ) showed in vitro cytotoxicity, implying that Compound A’s dioxinoquinolin core could be explored for similar applications.
- Safety Profile: The absence of gastrointestinal toxicity in MF498 supports the hypothesis that dioxinoquinolin derivatives may offer safer profiles compared to traditional NSAIDs.
Q & A
What are the critical challenges in synthesizing this compound, and how can multi-step yield optimization be addressed?
Advanced Research Focus
The synthesis involves complex heterocyclic frameworks (e.g., [1,4]dioxinoquinoline) and reactive intermediates like acetamide derivatives. Evidence from multi-step syntheses of structurally analogous compounds (e.g., AZD8931 in ) shows low overall yields (2–5%) due to side reactions at the quinoline-oxo and dioxane junctions.
Methodological Recommendations :
- Use process control and simulation tools (e.g., COMSOL Multiphysics integrated with AI) to model reaction kinetics and optimize conditions like temperature, solvent polarity, and catalyst loading .
- Implement membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce purification losses .
- Apply powder and particle technology principles to improve solid-phase reaction homogeneity .
How can researchers resolve contradictions in reported bioactivity data for this compound across different cellular models?
Advanced Research Focus
Discrepancies may arise from variations in cellular permeability, metabolic stability, or off-target interactions. For example, fluorophenyl and ethylphenyl substituents (critical for target binding) may exhibit divergent solubility or metabolic profiles in different assays.
Methodological Recommendations :
- Conduct molecular docking studies to evaluate binding affinity consistency across homology models of target proteins .
- Validate findings using isotopic labeling (e.g., ¹⁸F or ³H) to track compound distribution and degradation in vitro .
- Cross-reference data with theoretical frameworks (e.g., EPACT-guided pollutant fate analysis) to contextualize environmental or metabolic interference .
What advanced analytical techniques are recommended for characterizing the compound’s stability under varying pH and temperature conditions?
Basic Research Focus
Stability is critical for pharmacological applications. The compound’s acetamide and dioxane moieties are prone to hydrolysis or oxidation.
Methodological Recommendations :
- Use HPLC-MS/MS with ion-pairing chromatography to detect degradation products (e.g., hydrolyzed quinoline derivatives) .
- Perform accelerated stability testing via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Apply NMR relaxation experiments (e.g., T₁/T₂ measurements) to monitor conformational changes in aqueous buffers .
How can computational modeling improve the design of derivatives with enhanced target selectivity?
Advanced Research Focus
The compound’s selectivity for enzymes like topoisomerase II or kinase targets depends on substituent stereoelectronic effects.
Methodological Recommendations :
- Employ density functional theory (DFT) to calculate electron distribution maps for the dioxinoquinoline core and predict binding site compatibility .
- Leverage AI-driven QSAR models to correlate structural features (e.g., fluorophenyl lipophilicity) with activity data from PubChem-derived analogs .
- Simulate membrane permeability using molecular dynamics (MD) to prioritize derivatives with optimal logP and polar surface area values .
What strategies mitigate risks of synthetic byproduct toxicity in preclinical studies?
Advanced Research Focus
Byproducts like chloroacetamides (from incomplete coupling reactions) or nitro intermediates (e.g., ) may exhibit genotoxicity.
Methodological Recommendations :
- Implement high-throughput toxicity screening using in silico tools like Derek Nexus to flag hazardous impurities .
- Optimize catalytic hydrogenation conditions (e.g., Pd/C, H₂ pressure) to reduce nitro groups without over-reducing the quinoline ring .
- Validate purity via ICP-MS to detect heavy metal residues from catalysts .
How should researchers design experiments to correlate in vitro potency with in vivo efficacy?
Advanced Research Focus
Pharmacokinetic-pharmacodynamic (PK-PD) disconnects are common due to metabolic instability or poor bioavailability.
Methodological Recommendations :
- Use microdialysis probes in rodent models to measure free compound concentrations in target tissues .
- Apply PBPK modeling to simulate absorption/distribution based on logD and plasma protein binding data .
- Cross-validate findings with transgenic animal models to isolate target-specific effects from off-pathway interactions .
What experimental frameworks address heterogeneity in batch-to-batch reproducibility for this compound?
Basic Research Focus
Variability in crystallinity or polymorphic forms (common in acetamide derivatives) can alter dissolution rates and bioactivity.
Methodological Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
